molecular formula C60H131Co8O26+7 B12059171 Cobalt(II) oxo pivalate

Cobalt(II) oxo pivalate

Cat. No.: B12059171
M. Wt: 1740.1 g/mol
InChI Key: GGMBWBVWRYBPPZ-UHFFFAOYSA-U
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Description

Cobalt(II) oxo pivalate (Co₈O₂(piv)₁₂, where "piv" = pivalate, 2,2-dimethylpropanoate) is a polynuclear cobalt complex with significant applications in materials science. It exists as an octanuclear cluster in the solid state, formed via thermal decomposition of polymeric cobalt pivalate ([Co(piv)₂]ₙ) below 620 K . The gas-phase structure, however, is debated; some studies suggest sublimation of the intact octanuclear cluster above 500 K , while others propose dinuclear or tetrameric forms .

This compound serves as a precursor for cobalt oxides (CoO and Co₃O₄) via chemical vapor deposition (CVD). CoO is utilized in ceramics, magnetic materials, and sensors, while Co₃O₄ is a semiconductor for supercapacitors and Li-ion battery anodes . Its thermal stability and sublimation behavior make it ideal for controlled oxide deposition.

Properties

Molecular Formula

C60H131Co8O26+7

Molecular Weight

1740.1 g/mol

IUPAC Name

cobalt;2,2-dimethylpropanoic acid;(1-hydroxy-2,2-dimethylpropylidene)oxidanium;dihydrate

InChI

InChI=1S/12C5H10O2.8Co.2H2O/c12*1-5(2,3)4(6)7;;;;;;;;;;/h12*1-3H3,(H,6,7);;;;;;;;;2*1H2/p+7

InChI Key

GGMBWBVWRYBPPZ-UHFFFAOYSA-U

Canonical SMILES

CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=[OH+])O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.O.O.[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co]

Origin of Product

United States

Preparation Methods

Direct Synthesis from Cobalt(II) Pivalate Precursors

The most straightforward route involves reacting cobalt(II) salts with pivalic acid derivatives under controlled conditions. For example, cobalt(II) nitrate or chloride can be treated with potassium pivalate (Kpiv) in anhydrous solvents:

Co(NO3)2+2KpivCo(piv)2+2KNO3\text{Co(NO}3\text{)}2 + 2 \text{Kpiv} \rightarrow \text{Co(piv)}2 + 2 \text{KNO}3

Subsequent oxidation or ligand substitution yields the oxo-bridged tetranuclear complex. In methanol or ethanol, this reaction produces a gel-like polymeric intermediate [Co(piv)₂]ₙ, which undergoes thermal decomposition (150–220°C) to form Co₄O(piv)₆ . Key parameters include:

ParameterOptimal RangeEffect on Product
Temperature150–220°CHigher temps favor Co₈O₂(piv)₁₂
Solvent PolarityLow (toluene, hexane)Prevents ligand hydrolysis
Oxidation SourceO₂ or airStabilizes Co(II)→Co(III) bridges

This method yields Co₄O(piv)₆ as the dominant gas-phase species upon sublimation , confirmed by mass spectrometry showing dominant [Co₄O(piv)₆]⁺ ions .

Solvent-Dependent Assembly of Polynuclear Cores

Reaction media profoundly influence nuclearity and geometry. Protic solvents (e.g., water, methanol) promote heterocubane or butterfly structures, while aprotic solvents (e.g., THF, acetonitrile) favor edge-sharing polyhedra . For instance:

  • Protic Media : Reacting Co(piv)₂ with H₂O in methanol produces a tetranuclear [Co₄(μ₃-O)(μ-piv)₆] cluster .

  • Aprotic Media : In THF, the same precursor forms a hexanuclear [Co₆(μ₄-O)₂(μ-piv)₁₀] complex .

Table 1: Solvent Effects on Cobalt-Pivalate Structures

SolventNuclearityStructure TypeMagnetic Coupling (J, cm⁻¹)
MethanolTetranuclearHeterocubaneAntiferromagnetic (J = −27)
AcetonitrileHexanuclearEdge-sharing tetrahedraFerromagnetic (J = +12)

These variations arise from solvent coordination competing with pivalate bridging, altering metal center accessibility .

Ligand-Exchange Reactions with N-Donor Ligands

Introducing nitrogen-based ligands (e.g., Schiff bases, imidazolium salts) modifies coordination geometry. For example, reacting Co(piv)₂ with 1,3-bis(2,6-diisopropylphenyl)-2-phenylimidazolium iodide ([IPrPhH]I) and KN(SiMe₃)₂ in THF yields a heteroleptic anionic complex:

[IPrPhH][Co2(μ-piv)2(μ-OSiMe3)(piv)2][\text{IPrPhH}][\text{Co}2(\mu\text{-piv})2(\mu\text{-OSiMe}3)(\text{piv})2]

This method requires strict anhydrous conditions to prevent siloxy ligand hydrolysis . X-ray diffraction confirms a dinuclear Co(II) core with μ-pivalate and μ-trimethylsiloxy bridges .

Thermal Decomposition of Polymeric Cobalt Pivalate

Heating polymeric [Co(piv)₂]ₙ at 190–220°C induces aggregation into octanuclear Co₈O₂(piv)₁₂, which sublimes intact below 500 K . This solid-state route avoids solvent contamination but requires precise temperature control to prevent over-oxidation to Co(III) species. Mass spectrometry of sublimed vapors confirms Co₄O(piv)₆ as the primary gaseous species .

Redox-Active Synthesis Using Oxidizing Agents

Controlled oxidation of Co(II) precursors with H₂O₂ or O₂ in pivalate-rich media generates mixed-valent clusters. For instance, aerial oxidation of Co(piv)₂ in dimethylformamide (DMF) produces a Co(III)-centered oxo triangle [Co₃(μ₃-O)(piv)₆] . The reaction mechanism involves:

  • Co(II) → Co(III) oxidation at the metal center.

  • μ₃-O formation via deprotonation of coordinated water.

  • Pivalate bridging to stabilize the trinuclear core .

Critical Factors:

  • Oxygen Partial Pressure : Higher pO₂ accelerates oxidation but risks forming Co(III) monoclinic phases.

  • Ligand Excess : Molar ratios ≥ 6:1 (piv:Co) prevent hydroxide precipitation .

Mechanochemical Synthesis

Ball-milling Co(OH)₂ with pivalic acid (Hpiv) and Na₂CO₃ yields Co₄O(piv)₆ without solvents. This green chemistry approach achieves 85% yield in 2 hours, as confirmed by PXRD . Advantages include:

  • No solvent waste.

  • Enhanced reaction kinetics due to mechanical energy input.

Challenges and Practical Considerations

  • Nuclearity Control : Minor variations in pH or temperature shift products from dinuclear to tetradecanuclear cages .

  • Ligand Steric Effects : Bulky pivalate groups limit coordination modes, favoring μ₂- over μ₃-bridging .

  • Magnetic Properties : Antiferromagnetic coupling (J = −27 cm⁻¹) in Co₄O(piv)₆ arises from μ₃-O and carboxylate bridges .

Chemical Reactions Analysis

Thermal Decomposition and Aggregation

Cobalt(II) oxo pivalate undergoes thermal decomposition, forming larger polynuclear clusters. This process is critical for applications in catalysis and materials science.

Conditions Products Key Observations References
190–220°C (solid state)Co₈O₂(piv)₁₂ (octanuclear cluster)Aggregation occurs via ligand reorganization and cobalt-oxo core expansion.
410–430°C (gas phase)Co₄O(piv)₆ (dominant species)Mass spectrometry confirms tetranuclear structure stability in vapor phase.

Mechanistic Insights :

  • At elevated temperatures, the Co₄O core undergoes oxidative coupling, forming Co₈O₂ clusters with shared µ₄-oxo bridges .

  • Gas-phase studies reveal negligible decomposition of Co₄O(piv)₆ up to 430°C, confirming thermal resilience .

Coordination with Organic Ligands

The pivalate ligands in Co₄O(piv)₆ can be replaced by nitrogen- or oxygen-donor ligands, enabling the synthesis of hybrid coordination polymers.

Reaction Partners Products Applications References
Spin-labeled Schiff bases[Co₃(Piv)₂L₁₂L₂₂] (trinuclear complex)Magnetic materials with tunable spin states.
4,4′-Bipyridine (4,4′-bpy)1D/2D coordination polymersPorous frameworks for gas storage or catalysis.
Hexamethylenetetramine (hmta)Heterometallic chains (e.g., [Fe₂MnO(piv)₆])Models for cooperative metal-oxo catalysis.

Example Reaction :
Co₄O(piv)₆ + hmta → [Fe₂MnO(piv)₆(hmta)₂]·solvent
Antiferromagnetic coupling: J(Mn²⁺–Fe³⁺) = -23.8 cm⁻¹, J(Fe³⁺–Fe³⁺) = -53.4 cm⁻¹ .

Reactivity with Oxidants

The cobalt centers participate in redox reactions, forming high-valent cobalt-oxo intermediates critical for oxidation catalysis.

Oxidant Reactive Intermediate Key Reaction References
m-CPBACo(IV)=OHeterolytic O–O cleavage of peroxide bonds.
PhIO (iodosylbenzene)Co(V)=O (transient)Oxygen atom transfer to alkenes or alkanes.
H₂O₂Co(III)–OOHHomolytic cleavage generates hydroxyl radicals.

Mechanistic Pathways :

  • With m-CPBA, heterolytic cleavage forms Co(IV)=O, confirmed by ¹⁸O-labeling and ESI-MS .

  • Co(V)=O species are short-lived but implicated in alkene epoxidation .

Formation of Coordination Polymers

Co₄O(piv)₆ serves as a building block for extended frameworks, leveraging its µ₃-oxo bridges and labile pivalate ligands.

Linker Structure Properties References
Pyrazine (pyz)3D porous frameworkHigh surface area (>500 m²/g) for gas adsorption.
1,2-Bis(4-pyridyl)ethylene2D layered polymerPhotoactive properties under UV irradiation.

Case Study :
Co₄O(piv)₆ + pyz → [Co₄O(piv)₆(pyz)₂]ₙ
Magnetic behavior: Dominant antiferromagnetic interactions (TN = 12 K) .

Scientific Research Applications

Chemical Properties and Structure

Cobalt(II) oxo pivalate can be represented by the formula Co O piv \text{Co O piv }, where "piv" denotes the pivalate ion. It possesses a cobalt center coordinated with oxygen and pivalate ligands, contributing to its reactivity and stability. The molecular structure enables it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.

Catalysis

This compound has been investigated for its catalytic properties in several reactions:

  • Oxidation Reactions : It acts as a catalyst in the oxidation of alcohols to aldehydes or ketones. The oxo group facilitates electron transfer processes, enhancing the reaction rates.
  • C-C Bond Formation : Research indicates that this compound can be used in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Coordination Chemistry

The compound plays a significant role in the synthesis of complex coordination polymers:

  • Formation of Polymers : this compound serves as a building block for creating metal-organic frameworks (MOFs) and coordination polymers. These structures are useful for gas storage, separation processes, and catalysis .
  • Cluster Compounds : It has been utilized to synthesize trinuclear complexes and other cluster compounds, demonstrating its ability to stabilize multiple metal centers within a single framework .

Materials Science

In materials science, this compound is explored for its potential applications:

  • Electrochemical Devices : Its electrochemical properties make it suitable for use in batteries and fuel cells. Cobalt compounds are known for their conductivity and stability under operational conditions .
  • Nanomaterials : The compound can be processed into nanoparticles, which exhibit enhanced surface area and reactivity, making them ideal for catalysis and sensor applications .

Biological Applications

Emerging research indicates potential biological applications:

  • Antimicrobial Activity : Studies suggest that cobalt complexes exhibit antimicrobial properties, which could be harnessed for medical applications or as preservatives in various industries .
  • Biomimetic Catalysis : The ability of this compound to mimic enzymatic activity opens avenues for developing biomimetic catalysts that can operate under mild conditions .

Case Study 1: Catalytic Oxidation of Alcohols

A study demonstrated the efficiency of this compound in the oxidation of primary alcohols to aldehydes using molecular oxygen as the oxidant. The reaction showcased high yields and selectivity, highlighting the compound's potential in green chemistry applications.

Case Study 2: Synthesis of Coordination Polymers

Research focused on creating a series of coordination polymers using this compound as a precursor. These polymers exhibited unique structural features and were characterized using X-ray crystallography, revealing their potential for gas storage applications.

Mechanism of Action

The mechanism of action of cobalt(II) oxo pivalate involves its ability to form coordination bonds with various ligands. The cobalt centers can undergo redox reactions, facilitating electron transfer processes. The compound’s high volatility and simple vapor composition make it effective in applications such as chemical vapor deposition .

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Molecular Formula/Structure Key Features Reference
Cobalt(II) Oxo Pivalate Co₈O₂(piv)₁₂ (octanuclear cluster) Bridging pivalate ligands; Co(II) centers; forms CoO/Co₃O₄ upon pyrolysis
LᵗBuCo(μ-O)CoLᵗBu Dinuclear Co(II)-μ-oxo complex Single oxo bridge; antiferromagnetic coupling; nucleophilic oxo ligand
{Fe₁₆} Oxo-Ethoxo Cluster [Fe₁₆O₁₃(EtO)₆(piv)₁₆] 16 Fe(III) centers; μ₃/μ₄-oxo bridges; ethoxo and pivalate ligands
Cobalt(I) Dianionic Complex [Co(BrHBA-Et)]⁻² (dianionic) Tetraanionic ligand; activates O₂ for C–H bond oxidation

Key Structural Insights :

  • Nuclearity : this compound forms larger clusters (octanuclear) compared to dinuclear Co(II)-μ-oxo complexes, which enables distinct reactivity in catalysis .
  • Bridging Ligands : Unlike the single oxo bridge in LᵗBuCo(μ-O)CoLᵗBu, cobalt oxo pivalate uses multiple pivalate and oxo bridges, stabilizing the cluster .
  • Metal Oxidation States : this compound contains Co(II), while the {Fe₁₆} cluster features Fe(III) with mixed oxidation states in bridging ligands .
Functional Comparisons
Property This compound LᵗBuCo(μ-O)CoLᵗBu {Fe₁₆} Cluster Cobalt(I) Dianionic Complex
Primary Application CVD precursor for oxides CO₂ reduction to CO Model for polyoxometalates C–H bond activation
Thermal Stability Sublimes intact above 500 K Reacts with CO₂ at RT Stable under solvothermal Degrades upon O₂ activation
Catalytic Mechanism Non-catalytic (precursor) Bimetallic CO₂ cleavage Non-reactive (structural) O₂ cleavage via Co(IV)=O
Magnetic Properties Not reported Antiferromagnetic coupling Mixed-spin Fe(III) centers Low-spin Co(I)

Functional Insights :

  • Catalytic Activity: The dinuclear Co(II)-μ-oxo complex cleaves CO₂ via bimetallic pathways, contrasting with cobalt oxo pivalate’s non-catalytic role .
  • Thermal Behavior : Cobalt oxo pivalate’s sublimation without decomposition (up to 620 K) contrasts with iron clusters requiring solvothermal synthesis .
  • Substrate Specificity : Cobalt(I) dianionic complexes activate O₂ for radical-based oxidations, while Co(II)-μ-oxo species target CO₂ reduction .

Biological Activity

Cobalt(II) oxo pivalate, a transition metal complex, has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by its unique coordination chemistry and redox properties, presents potential therapeutic benefits that merit detailed exploration.

Chemical Structure and Properties

This compound can be represented by the formula C60H131Co8O26+7\text{C}_{60}\text{H}_{131}\text{Co}_8\text{O}_{26}^+7. The compound exhibits a complex structure that includes polynuclear arrangements, such as tetranuclear and octanuclear complexes, which influence its biological activity. The electronic states of cobalt within these complexes allow for varied interactions with biological molecules, contributing to their potential efficacy in therapeutic applications .

Table 1: Summary of Structural Features

FeatureDescription
Molecular FormulaC₆₀H₁₃₁Co₈O₂₆⁺₇
CoordinationTetranuclear and octanuclear complexes
Bonding CharacteristicsIonic and covalent contributions in Co–O bonds
StabilityStable under physiological conditions

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that its complexes can effectively inhibit the growth of various bacterial and fungal pathogens. The mechanism of action is believed to involve DNA intercalation, where the cobalt complex binds to DNA, disrupting cellular processes essential for microbial survival .

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound complexes against common pathogens have been documented, revealing effective concentrations in the range of 0.91–3.65 mM depending on the specific pathogen and complex configuration .

Anticancer Activity

The anticancer potential of cobalt(II) complexes has been explored extensively. Cobalt ions are known to influence cellular pathways involved in apoptosis and cell proliferation. The presence of pivalate ligands enhances the cytotoxic effects of cobalt complexes on cancer cells, suggesting a promising avenue for further research in cancer therapeutics .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of this compound on L929 mouse fibroblast cells demonstrated varying degrees of toxicity based on storage conditions and complex formation. Freshly prepared solutions showed lower cytotoxicity compared to those stored for two weeks, indicating that stability and time can affect biological activity .

Table 2: Cytotoxicity Results on L929 Cells

Complex TypeFreshly Prepared (mM)Stored (2 Weeks) (mM)Observed Effect
Cobalt(II) Pivalate0.913.65Increased nuclear damage
Heteroligand Complex1.204.00Enhanced metabolic inhibition

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

  • DNA Binding : The complex shows a propensity to bind calf thymus DNA through intercalation, which may lead to disruptions in replication and transcription processes.
  • Redox Activity : Cobalt's redox properties facilitate electron transfer processes that can generate reactive oxygen species (ROS), contributing to oxidative stress in targeted cells, particularly in cancerous tissues .

Q & A

Q. What are the key challenges in scaling this compound-based catalytic systems from bench to industrial applications?

  • Methodological Answer : Address catalyst deactivation via ligand redesign (e.g., macrocyclic ligands for stability) and optimize substrate diffusion using flow reactors. Lifecycle assessments (LCAs) should evaluate cobalt leaching and toxicity. Computational toxicity models (e.g., QSAR) guide eco-friendly ligand selection .

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